molecular formula C21H17FN2O4 B11502593 1-(4-fluorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-fluorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11502593
M. Wt: 380.4 g/mol
InChI Key: JKRUCNDPIOCQCG-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of fluorine and nitro functional groups attached to phenyl rings, which are further connected to an octahydroquinoline core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline and 3-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps to form the octahydroquinoline core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, elevated temperatures.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of quinoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
  • 1-(4-Bromophenyl)-4-(3-nitrophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
  • 1-(4-Methylphenyl)-4-(3-nitrophenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione

Uniqueness

The presence of the fluorine atom in 1-(4-FLUOROPHENYL)-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE imparts unique chemical properties, such as increased stability and reactivity compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H17FN2O4/c22-14-7-9-15(10-8-14)23-18-5-2-6-19(25)21(18)17(12-20(23)26)13-3-1-4-16(11-13)24(27)28/h1,3-4,7-11,17H,2,5-6,12H2

InChI Key

JKRUCNDPIOCQCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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